1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene
Overview
Description
1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene is a chemical compound characterized by the presence of an azido group, difluoroethyl group, and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene typically involves the introduction of the azido group to a difluoroethyl precursor, followed by the attachment of the chlorobenzene ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. For example, the azidation process may involve the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or other oxidized derivatives.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Palladium Catalyst: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Amines: From reduction of the azido group.
Substituted Derivatives: From nucleophilic substitution reactions.
Oxidized Products: From oxidation reactions.
Scientific Research Applications
1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The difluoroethyl group can influence the compound’s reactivity and stability, while the chlorobenzene ring can engage in aromatic interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Azido-1,1-difluoroethyl)-3-fluorobenzene
- 1-(2-Azido-1,1-difluoroethyl)-2-fluorobenzene
- 2-(2-Azido-1,1-difluoroethyl)-6-methyl-pyridine
Uniqueness
1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene is unique due to the specific positioning of the azido and difluoroethyl groups on the chlorobenzene ring, which can result in distinct reactivity and applications compared to its analogs. The presence of the chlorine atom can also impart different electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
1-(2-azido-1,1-difluoroethyl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N3/c9-7-3-1-6(2-4-7)8(10,11)5-13-14-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCBIXSJPLZJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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